molecular formula C10H9FN4O B6117328 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one

3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B6117328
M. Wt: 220.20 g/mol
InChI Key: YLUPDTFWTBBEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic small molecule belonging to the 1,2,4-triazin-5(4H)-one family, a class of nitrogen-containing heterocycles known for their diverse biological potential and significance in medicinal chemistry research . The core 3-amino-1,2,4-triazin-5(2H)-one structure is recognized as a versatile lead compound, and its derivatives are frequently investigated for a range of pharmacological activities, which can include antimicrobial, antifungal, and antitumor properties, depending on the specific substituents present . Structurally, this compound features a 4-fluorobenzylamino side chain at the 3-position of the triazinone ring. The incorporation of such a benzyl group is a common strategy in drug discovery to modulate the molecule's lipophilicity, electronic distribution, and overall pharmacokinetic profile . Notably, closely related structures bearing (fluorobenzyl)thio modifications, such as 3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one and 4-Amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one, are also available for research, highlighting the scientific interest in fluorobenzyl-substituted triazinones . Furthermore, analogs like 4-Amino-3-((4-chlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one share significant structural similarity, underscoring the research focus on developing substituted triazinones as potential therapeutic agents . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-8-3-1-7(2-4-8)5-12-10-14-9(16)6-13-15-10/h1-4,6H,5H2,(H2,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUPDTFWTBBEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NN=CC(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 1,2,4 Triazin 5 4h One Derivatives

Impact of Substitutions at the 3-Position on Biological Activity

The inclusion of a 4-fluorobenzyl group at various positions on the triazinone ring has been explored to enhance biological activity. While direct studies on 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one are limited, research on related compounds provides valuable insights. For instance, in a study on 3-amino-1,2,4-triazin-5(2H)-one derivatives as Fyn kinase inhibitors, a compound featuring a p-fluorobenzyl fragment at the 6-position of the triazinone ring was synthesized. This compound exhibited an IC50 value very similar to its methyl-substituted counterpart, suggesting that the substitution at this position, which is directed towards the solvent-exposed surface of the protein, does not significantly alter the inhibitory activity. nih.gov This indicates that for this particular target, the 4-fluorobenzyl group may not be directly involved in critical binding interactions.

In a different context, fluorinated triazinones have demonstrated antiviral activity, with EC50 values in the micromolar range against HIV-1. It is postulated that the 2-fluorobenzyl group in 4-amino-3-((2-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one may contribute to impeding viral protease activity through steric hindrance. vulcanchem.com Furthermore, the fluorine substitution on the benzyl (B1604629) ring is known to improve metabolic stability when compared to other halogens like chlorine or bromine. vulcanchem.com The strong electron-withdrawing nature of fluorine at the ortho position of the benzyl group can also polarize the thioether bond, potentially enhancing reactivity towards biological nucleophiles. vulcanchem.com

The following table summarizes the inhibitory activity of a 6-(4-fluorobenzyl) substituted 1,2,4-triazin-5(2H)-one derivative against Fyn kinase.

CompoundSubstituent at 6-positionFyn IC50 (µM)
VS6 -CH34.8
1 -CH2-(p-F-Ph)5.2

Data sourced from a study on Fyn inhibitors. nih.gov

The amino group at the 3-position and the nature of the linker connecting it to other moieties are critical determinants of biological activity. In the case of Fyn kinase inhibitors, the amino group of a 3-(benzo[d] nih.govnih.govdioxol-5-ylamino) derivative was found to interact with the hydroxyl group of threonine 342 in the enzyme's active site. nih.gov However, this interaction was not highly stable, suggesting that modifications to the amino substituent or the linker could optimize this interaction and improve potency. nih.gov

The type of linker between the triazine core and the aryl group at the 3-position also plays a significant role. Studies on D-amino acid oxidase (DAAO) inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold have shown that two-unit chains, such as -CH2CH2- and -CH2S-, are effective linkers. nih.gov In particular, derivatives containing a benzylthio group at the 3-position were found to be potent DAAO inhibitors, with IC50 values often below 100 nM. nih.gov This suggests that a thioether linker can be beneficial for activity in certain contexts.

The following table presents data on the DAAO inhibitory activity of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives with different linkers.

Compound3-SubstituenthDAAO IC50 (nM)
6g -S-CH2-Ph51
6h -S-CH2-(4-F-Ph)26
6i -S-CH2-(4-Cl-Ph)28
6j -S-CH2-(4-MeO-Ph)90

Data from a study on DAAO inhibitors. nih.gov

Effect of Substitutions at the 5- and 6-Positions of the Triazine Ring

Substitutions at the 5- and 6-positions of the 1,2,4-triazine (B1199460) ring provide another avenue for modulating the biological activity of these compounds. The introduction of various groups at these positions can influence the molecule's interaction with its biological target.

The introduction of aryl and heteroaryl groups at the 5- and 6-positions of the triazine ring has been a common strategy in the development of bioactive molecules. For instance, in a series of 3-arylquinolines investigated as potential antileishmanial agents, the aryl substituent at the C-3 position was found to occupy a relatively deep and flexible hydrophobic pocket on the target. nih.gov This allowed for a range of electron-donating and electron-withdrawing substituents on the aryl ring without compromising potency. nih.gov Similarly, isosteric six-membered heterocycles were also well-tolerated at this position. nih.gov

The nature of the heteroaryl ring can also influence selectivity and affinity for different biological targets. In a study of amino-3,5-dicyanopyridines as adenosine (B11128) receptor ligands, the presence of either furanyl or thienyl rings at the 4-position generally promoted better binding interaction with the A2A adenosine receptor subtype compared to a pyridine (B92270) substituent. nih.gov

The replacement of an aromatic group with an aliphatic one, such as a cyclohexyl ring, can have a profound impact on biological activity. In the optimization of 3-amino-1,2,4-triazin-5(2H)-one based Fyn kinase inhibitors, replacing a benzodioxole moiety with a cyclohexyl ring resulted in a six-fold increase in activity. nih.gov This highlights the importance of the hydrophobic interactions and the potential for a better fit within the enzyme's binding site with an aliphatic substituent. The resulting compound with the cyclohexyl group demonstrated an IC50 of 0.76 µM against Fyn kinase. nih.gov This suggests that for certain targets, a non-aromatic, bulky aliphatic group may be more favorable for achieving high potency.

Regioselectivity and Isomerism in SAR Studies

The synthesis of substituted 1,2,4-triazines can often lead to the formation of regioisomers, and the specific arrangement of substituents can have a significant impact on biological activity. Therefore, controlling the regioselectivity of the synthesis is crucial for establishing a clear SAR.

The reaction of 3-amino-5-benzylthio-1,2,4-triazole with unsymmetrical 1,3-diketones has been shown to produce different regioisomers, and the structural assignments of the major products required confirmation through chemical, spectroscopic, and X-ray crystallographic data. doi.org Similarly, the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates afforded fused heterocyclic compounds with high regioselectivity. researchgate.net

In the context of SAR, it is essential to isolate and test pure regioisomers to accurately determine their individual contributions to the observed biological activity. The differential activity of isomers can provide valuable information about the specific interactions between the ligand and its target, guiding further optimization efforts. For example, in the development of Fyn kinase inhibitors, the synthesis and testing of a specific regioisomer with a p-fluorobenzyl fragment at the 6-position helped to validate the proposed binding hypothesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov This approach is instrumental in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and experimental testing. jocpr.comnih.gov For 1,2,4-triazine derivatives, QSAR studies have been pivotal in elucidating the key structural features that govern their biological activities. nih.govrsc.org

Various QSAR methodologies have been applied to derivatives of the 1,2,4-triazine scaffold to predict their efficacy as inhibitors of different biological targets. nih.govnih.gov These studies typically involve the generation of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. nih.govresearchgate.net These descriptors are then used to build predictive models through statistical methods like multiple linear regression (MLR) and comparative molecular field analysis (CoMFA). researchgate.netnih.gov

For instance, in a study on 1,2,4-triazine derivatives as human D-amino acid oxidase (h-DAAO) inhibitors, 3D-QSAR models were developed using CoMFA and comparative molecular similarity index analysis (CoMSIA). nih.govrsc.orgrsc.org These models demonstrated good predictive stability and revealed the importance of steric and electrostatic fields for inhibitory activity. nih.govrsc.org The insights gained from such models can guide the rational design of more potent inhibitors. nih.govrsc.org

The general process of a QSAR study on 1,2,4-triazine derivatives involves several key steps:

Dataset Selection: A series of 1,2,4-triazine derivatives with a range of biological activities is chosen. nih.gov

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold. nih.gov

Descriptor Calculation: Various physicochemical descriptors are calculated for each molecule. jocpr.com

Model Development: Statistical methods are used to create a mathematical model that links the descriptors to the biological activity. jocpr.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govresearchgate.net

A hypothetical QSAR model for a series of 1,2,4-triazin-5(4H)-one derivatives might reveal the following relationships:

DescriptorCoefficientImplication for Activity
Steric Bulk at R1 NegativeLarger substituents are detrimental to activity.
Electron-withdrawing character at R2 PositiveIncreased electron-withdrawing nature enhances activity.
Hydrophobicity of R3 PositiveHigher hydrophobicity is favorable for activity.
Hydrogen Bond Donors at R1 PositivePresence of H-bond donors increases activity.

This table is a generalized representation based on common QSAR findings and does not represent a specific study on this compound.

The contour maps generated from 3D-QSAR studies provide a visual representation of the regions around the molecule where specific properties are favorable or unfavorable for activity. nih.govrsc.org For example, a CoMFA steric contour map might show a green region indicating that bulky groups are favored for higher activity, while a yellow region would suggest that steric hindrance in that area decreases activity. Similarly, electrostatic contour maps use red and blue regions to denote areas where negative and positive charges, respectively, are beneficial for activity. nih.gov

While specific QSAR studies focusing solely on this compound are not extensively reported in publicly available literature, the established methodologies and general findings for the broader class of 1,2,4-triazine derivatives provide a robust framework for predicting its activity and guiding the design of analogous compounds with potentially improved therapeutic profiles. nih.govnih.gov The application of these computational approaches significantly shortens the development cycle of new drug candidates. rsc.org

Biological Activities and Mechanistic Investigations Preclinical Research

Anticancer Activity and Cellular Mechanisms

The 1,2,4-triazine (B1199460) scaffold is recognized as a "privileged" structure in medicinal chemistry, known for conferring a wide range of biological activities, including anticancer effects. The presence of a 4-fluorobenzyl group on this core structure in 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one has prompted investigations into its potential as an antitumor agent.

In Vitro Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

While specific cytotoxic and antiproliferative data for this compound are not extensively detailed in publicly available literature, the broader class of 1,2,4-triazine derivatives has demonstrated significant anticancer activity. For instance, various substituted 1,3,5-triazine (B166579) derivatives have shown cytotoxic effects against a range of cancer cell lines, including breast, cervical, and liver cancer cells. researchgate.net Similarly, novel 1,2,4-triazine sulfonamide derivatives have exhibited potent anti-proliferative effects against colon cancer cell lines, with IC50 values in the low micromolar range. mdpi.com These findings suggest that the 1,2,4-triazine core is a viable pharmacophore for the development of cytotoxic agents. The specific contribution of the 4-fluorobenzylamino substituent at the 3-position to the cytotoxic profile of the title compound warrants further direct investigation.

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. Studies on related 1,2,4-triazine compounds indicate that this scaffold can induce apoptosis in cancer cells. For example, a novel 1,2,4-triazine sulfonamide derivative was shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. mdpi.com Other research on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides demonstrated their ability to induce apoptosis and cause cell cycle arrest in various human cancer cell lines. While these studies on analogous compounds are promising, direct evidence of apoptosis induction or cell cycle modulation by this compound is needed to confirm this specific mechanistic pathway.

Enzyme Inhibition Studies (e.g., Fyn, EGFR, α-glucosidase)

The mechanism of action of many anticancer drugs involves the inhibition of specific enzymes that are crucial for cancer cell growth and survival.

Fyn Kinase: Fyn is a member of the Src family of protein tyrosine kinases and is implicated in various cancers. A study investigating the 3-amino-1,2,4-triazin-5(2H)-one scaffold, which is the core of the title compound, identified a derivative with micromolar inhibitory activity against Fyn kinase (IC50 = 4.8 μM). nih.gov This suggests that the this compound may also possess Fyn inhibitory potential, a hypothesis that requires experimental validation.

Epidermal Growth Factor Receptor (EGFR): EGFR is another tyrosine kinase that is a common target for cancer therapy. While numerous EGFR inhibitors exist, there is no specific data confirming the inhibitory activity of this compound against EGFR.

α-Glucosidase: This enzyme is primarily a target for diabetes treatment, as its inhibition can help control blood sugar levels. Although some heterocyclic compounds have shown α-glucosidase inhibitory activity, there is currently no specific research linking this compound to the inhibition of this enzyme.

Antimicrobial Activities

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The 1,2,4-triazine nucleus has been explored as a source of novel antibacterial and antifungal compounds.

Antibacterial Efficacy

Derivatives of 1,2,4-triazin-5-one have been reported to exhibit promising antibacterial activity. Research on a series of related 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives highlighted that the presence of a fluorine atom at the para position of a benzyl (B1604629) group was optimal for activity against Staphylococcus aureus and Escherichia coli. This structural feature is present in this compound, strongly suggesting its potential as an antibacterial agent. However, specific minimum inhibitory concentration (MIC) values for this compound against a panel of bacterial strains are required to quantify its efficacy.

Antifungal Properties

The 1,2,4-triazole (B32235) ring system, closely related to the triazine core, is a well-established pharmacophore in many commercial antifungal drugs. Studies on various 1,2,4-triazine derivatives have also indicated their potential as antifungal agents. For example, one study on a 3-thiolo-5-phenyl-1,2,4-triazine derivative reported MIC values ranging from 3.1 to 25 µg/mL against 33 pathogenic and saprophytic fungal strains. While this demonstrates the antifungal potential within the broader class of 1,2,4-triazines, specific antifungal screening data for this compound is not yet available.

Antiviral and Anti-HIV Potency

While direct studies on the anti-HIV activity of this compound are limited in the reviewed literature, research into structurally similar 1,2,4-triazine derivatives provides critical insights. The 1,2,4-triazine scaffold has been identified as a promising core for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing conformational changes that inhibit its function. nih.gov

In a study exploring 1-substituted-3-(3,5-dimethylbenzyl)triazine derivatives, several compounds demonstrated good to moderate activity against HIV-1, with half-maximal effective concentrations (EC₅₀) in the submicromolar range. nih.gov However, the specific structural features proved crucial for this activity. Notably, analogues with an N³-(4-fluorobenzyl) group, which is structurally related to the compound of interest, showed a significant reduction or complete loss of anti-HIV-1 activity. nih.gov This suggests that while the triazine core is viable, the specific substitutions at the N1 and N3 positions are critical determinants of antiviral potency. The N¹-benzyl or picolyl skeleton, as well as the N³-3,5-dimethylbenzyl system, appear to be important for the anti-HIV-1 activity within this series of triazine compounds. nih.gov

Table 1: Anti-HIV-1 Activity of Selected 1,2,4-Triazine Analogs

Compound EC₅₀ (µM) CC₅₀ (µM) SI (CC₅₀/EC₅₀)
N¹-(4-aminobenzyl)triazine 4c 0.068 ± 0.030 47 ± 7 691
N¹-(2,6-difluorobenzyl)triazine 4g 38 ± 18 >100 >3
N³-(4-fluorobenzyl) derivative (6a) >100 >100 >1

Data sourced from a study on 1-substituted 3-(3,5-dimethylbenzyl)triazine derivatives. nih.gov EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index.

Anthelmintic and Molluscicidal Activities

For instance, piperazine, which has been incorporated into triazine scaffolds for other biological activities, has a known history of use as an anthelmintic agent, acting via agonistic effects on GABA receptors. nih.govsemanticscholar.org Furthermore, a study identified a 6-(piperazin-1-yl)-1,3,5-triazine core as a promising chemical scaffold with broad anti-schistosomal activities, demonstrating efficacy against multiple lifecycle stages of Schistosoma mansoni. wellcomeopenresearch.org Schistosomiasis is a significant parasitic disease caused by helminths (flatworms). nih.gov

Regarding molluscicidal activity, which is crucial for controlling the intermediate hosts of parasites like Schistosoma, research has focused on various synthetic and natural compounds. nih.govnih.gov Derivatives of 1,2,4-triazole have been noted for their potential molluscicidal properties. mdpi.com While these findings relate to different triazine isomers or related triazole structures, they underscore the potential of this chemical space for the development of antiparasitic agents. Further investigation is required to determine if this compound possesses similar capabilities.

Antiparasitic Activity (e.g., antitrypanosomal)

The potential of triazine-based compounds extends to a broader range of parasites, including protozoa. Compounds with a triazineone structure have been specifically disclosed in patents for the treatment of parasitic diseases caused by Sarcocystis, Neospora, and Toxoplasma. google.com These parasites are responsible for significant neurological and abortigenic diseases in animals.

While specific studies testing this compound against Trypanosoma species were not identified, the activity of the general triazineone class against other protozoan parasites suggests a potential avenue for future research. The structural features of the 1,2,4-triazine ring system may allow for interactions with biological targets that are conserved across different parasite species. For example, fluorophenyl-substituted compounds, though of a different heterocyclic class, have demonstrated promising activities against Leishmania major and Toxoplasma gondii. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The 1,2,4-triazine scaffold is increasingly recognized for its anti-inflammatory potential. A significant body of research points to derivatives of this core structure acting on key inflammatory pathways. One notable mechanism is the inhibition of p38α mitogen-activated protein (MAP) kinase. A novel class of 4-(phenylamino)-pyrrolo[2,1-f] nih.govnih.govnih.govtriazine compounds was discovered to be potent p38α MAP kinase inhibitors, demonstrating robust efficacy in murine models of acute inflammation. researchgate.net

Furthermore, G-protein-coupled receptor 84 (GPR84) is considered a proinflammatory receptor, primarily expressed on immune cells, and its upregulation is associated with inflammatory conditions. nih.govnih.gov As discussed in section 4.6, 1,2,4-triazine derivatives have been identified as potent antagonists of GPR84, representing a promising therapeutic strategy for inflammatory diseases. nih.govacs.org By blocking the action of this receptor, these compounds can modulate the immune response and reduce inflammation. This antagonistic activity on a key immune cell receptor highlights a clear immunomodulatory role for the 1,2,4-triazine class of compounds.

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in a wide range of diseases. nih.govresearchgate.net Several studies have demonstrated that compounds incorporating a triazine ring possess significant antioxidant properties.

Derivatives of 1,2,4-triazine have shown notable radical scavenging effects. semanticscholar.org One study investigating 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H- nih.govnih.govnih.govtriazin-5-ones found that several compounds in the series were potent antioxidants, with some being twice as active as the standard, ascorbic acid. researchgate.net Similarly, another study on 1,3,5-triazine analogues evaluated their radical scavenging activity using the ABTS method and found that several derivatives had EC₅₀ values significantly lower than the standards Trolox and ascorbic acid, indicating high antioxidant potential. nih.govresearchgate.net The presence of phenol (B47542) and other structural motifs in conjunction with the triazine core can significantly enhance this activity. nih.govsemanticscholar.org

Table 2: Antioxidant Activity of Selected Triazine Analogues vs. Standards

Compound/Standard Type % Inhibition (at 1x10⁻⁴ M, 60 min) EC₅₀ (µM, 60 min)
Compound 5 1,3,5-Triazine 87.09% 17.16
Compound 6 1,3,5-Triazine 84.45% 19.82
Compound 13 1,3,5-Triazine 73.44% 27.78
Trolox Standard 41.49% 178.33
Ascorbic Acid (ASA) Standard 31.07% 147.47

Data from Havránková et al. (2020) on 1,3,5-triazine analogues. nih.gov

These findings suggest that the 1,2,4-triazine-5(4H)-one scaffold, present in this compound, is a promising base for developing agents that can modulate oxidative stress.

Neuropharmacological Properties (e.g., Anticonvulsant Activity)

Anticonvulsants are a class of drugs used to treat epileptic seizures by suppressing the excessive firing of neurons. wikipedia.org While direct testing of this compound for anticonvulsant properties has not been reported, related heterocyclic structures have shown significant promise.

Studies on 4,5-disubstituted-1,2,4-triazole-3-thione derivatives, which share the triazole ring system, revealed promising anticonvulsant activity in animal models. nih.gov Some of these compounds were found to be two to three times more potent than the established antiepileptic drug valproic acid in the 6 Hz test, a model for pharmacoresistant epilepsy. nih.gov Additionally, a series of 1-(fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines were synthesized and tested for activity against maximal electroshock-induced seizures, with one compound showing a profile suggesting it could be useful in treating seizure disorders. nih.gov The presence of the fluorobenzyl group in these active compounds is noteworthy. These collective findings indicate that the combination of a triazine/triazole core and a fluorobenzyl moiety may be a favorable structural arrangement for achieving anticonvulsant effects.

Interaction with G-Protein-Coupled Receptors (GPCRs), e.g., GPR84 Antagonism

G-protein-coupled receptors (GPCRs) are a large family of cell surface receptors involved in numerous physiological processes, making them important drug targets. One such receptor, GPR84, is predominantly expressed in immune cells and is considered a proinflammatory target implicated in inflammatory and fibrotic diseases. nih.govnih.gov

Recent research has successfully identified the 1,2,4-triazine scaffold as a source of potent and selective GPR84 antagonists. nih.govacs.org High-throughput screening of a small molecule library led to the discovery of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as the first high-affinity, selective, and competitive antagonist of human GPR84. nih.govsemanticscholar.org

Subsequent structure-activity relationship (SAR) studies on this lead compound have generated novel, highly potent analogues with improved drug-like properties. nih.govnih.gov Molecular docking studies suggest these antagonists bind within the helical bundle of the receptor. nih.gov The discovery of this class of 1,2,4-triazine antagonists provides a valuable tool for studying the function of GPR84 and represents a promising foundation for the development of new therapeutics for inflammatory conditions like ulcerative colitis and fibrotic diseases. nih.govpatsnap.com This strongly suggests that this compound could potentially interact with GPR84 or other GPCRs, warranting further investigation.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is fundamental in structure-based drug design for understanding ligand-receptor interactions.

Molecular docking studies on close analogs of 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one have been instrumental in predicting how these compounds fit into the active sites of target proteins. For instance, in a study targeting Fyn tyrosine kinase, a compound with a 3-amino-1,2,4-triazin-5(2H)-one core was identified as a potent inhibitor. nih.gov Docking simulations predicted that the triazinone central core of the compound anchors itself within the hinge region of the kinase. nih.govresearchgate.net This binding is stabilized by key hydrogen bonds, a common and critical interaction for kinase inhibitors.

The predicted binding affinities from these simulations, often expressed as docking scores or estimated binding energies, help in ranking and prioritizing potential inhibitors. In studies involving various 1,2,4-triazine (B1199460) derivatives, these scores have shown a correlation with experimentally determined inhibitory activities, validating the predictive power of the docking models. rsc.org

Table 1: Representative Docking Scores of Triazine Analogs Against Kinase Targets

Compound Scaffold Target Protein Predicted Binding Affinity (kcal/mol) Reference
3-amino-1,2,4-triazin-5(2H)-one Fyn Kinase Not explicitly stated, but led to potent hits nih.gov
1,2,4-triazine derivative h-DAAO Good pIC50 values predicted rsc.orgnih.gov
1,2,4-triazine sulfonamide 3RHK (Cancer-related receptor) -2.261 to -5.277 Not in search results

Note: Data is compiled from studies on closely related analogs.

A significant outcome of docking simulations is the identification of specific amino acid residues that are critical for ligand binding. For the 3-amino-1,2,4-triazin-5(2H)-one scaffold targeting Fyn kinase, the simulations revealed crucial hydrogen bonds with the backbone nitrogen of Met345 and the backbone oxygen of Glu343 in the hinge region. nih.govresearchgate.net Furthermore, the amino group of the ligand was predicted to form an additional, albeit less stable, hydrogen bond with the hydroxyl group of Thr342. nih.gov In separate studies on different 1,2,4-triazine derivatives targeting human D-amino acid oxidase (h-DAAO), key interactions were identified with residues such as Gly313, Arg283, Tyr224, and Tyr228. rsc.orgnih.gov This detailed interaction mapping is vital for designing new analogs with improved potency and selectivity.

Quantum Chemical Calculations (e.g., DFT, FMO analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These methods can optimize the molecular geometry and provide insights into the distribution of electrons, which governs the molecule's reactivity and interaction capabilities. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often performed. nih.gov The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. nih.gov For various triazine derivatives, DFT calculations have been used to understand their chemical bonding, reaction behavior, and to calculate properties like the molecular electrostatic potential, which helps in identifying regions of the molecule likely to be involved in electrostatic interactions with a biological target. nih.govresearchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

For a compound to be a successful drug, it must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures. nih.gov Studies on various 1,2,4-triazine derivatives have included ADME predictions to assess their drug-likeness. rsc.orgnih.gov These predictions often involve calculating physicochemical properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. nih.govmdpi.com For several series of triazine-based compounds, these in silico analyses have shown favorable ADME profiles, suggesting they are good candidates for further development. rsc.orgmdpi.com

Table 2: Common In Silico ADME Parameters Predicted for Triazine-like Scaffolds

Property Typical Predicted Value/Compliance Importance
Molecular Weight < 500 g/mol Affects absorption and distribution
LogP (Lipophilicity) < 5 Influences solubility and permeability
Hydrogen Bond Donors < 5 Affects membrane permeability
Hydrogen Bond Acceptors < 10 Affects membrane permeability
Oral Bioavailability Often predicted as "Good" Indicates potential for oral administration
Cytochrome P450 Inhibition Varies; non-inhibition is preferred Predicts potential for drug-drug interactions

Note: This table represents typical parameters and desirable outcomes based on general ADME prediction studies. nih.govmdpi.comimpactfactor.org

Virtual Screening and Lead Compound Identification

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The 3-amino-1,2,4-triazin-5(2H)-one scaffold itself has been successfully identified through such methods. In one notable study, a VS approach that combined ligand-based similarity analysis with receptor-based docking and MD simulations led to the discovery of a novel Fyn kinase inhibitor with a 3-amino-1,2,4-triazin-5(2H)-one core. nih.gov This demonstrates the power of computational screening to identify novel and potent chemical scaffolds for therapeutic targets, paving the way for subsequent lead optimization and development. nih.govnih.govmdpi.com

Advanced Analytical Characterization Techniques for Research Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data for 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one, including chemical shifts (δ), coupling constants (J), and signal multiplicities, have not been found in published literature.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands (cm⁻¹) corresponding to the functional groups of this compound are not documented in available scientific resources.

Mass Spectrometry (MS, HRMS)

Mass spectrometry data, including the molecular ion peak (M+) and fragmentation patterns from both low-resolution (MS) and high-resolution mass spectrometry (HRMS) for this compound, are not available.

Elemental Analysis

Experimentally determined elemental analysis data (calculated vs. found percentages for Carbon, Hydrogen, and Nitrogen) for this compound could not be located.

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed conformational features is unavailable.

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Adme Profiles Preclinical and in Silico

In Silico Prediction of ADME Properties

Computational, or in silico, models are invaluable tools in early drug discovery for predicting the ADME properties of a compound before extensive laboratory testing. longdom.orgresearchgate.net These models use the chemical structure of a molecule to estimate its physicochemical and pharmacokinetic characteristics. For derivatives of the 1,2,4-triazine (B1199460) class, various in silico studies have been conducted to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govgithub.com

However, a detailed search of scientific databases and literature reveals a lack of specific published in silico ADME prediction data for 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one. While general models for triazine derivatives exist, specific predictive values for this compound are not currently available in the public domain.

Table 7.1: In Silico ADME Predictions for this compound

PropertyPredicted ValueMethod/Software
Data Not AvailableData Not AvailableData Not Available

Preclinical Pharmacokinetic Assessment (e.g., in vivo animal models)

Preclinical pharmacokinetic studies in animal models, such as rodents and dogs, are essential to understand how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted. fda.govbiotechfarm.co.il These studies provide critical data on parameters like half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F%). researchgate.net Research on various 1,2,4-triazine derivatives has been conducted to elucidate their in vivo behavior. nih.gov

Despite the importance of such studies, specific preclinical pharmacokinetic data for this compound in any animal model could not be located in the reviewed literature. Consequently, key pharmacokinetic parameters for this compound remain undetermined.

Table 7.2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationDoseCmaxTmaxAUC
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Metabolic Stability Studies in Research Models (e.g., liver microsomes)

Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability. In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly employed to assess this property. mdpi.com These studies can predict how quickly a compound will be metabolized in the liver. The metabolic stability of various 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives has been investigated, showing that appropriate substitutions can improve this characteristic. acs.org

A thorough review of existing scientific literature did not yield any specific data from metabolic stability studies, such as those using liver microsomes, for this compound. Therefore, its intrinsic clearance and metabolic half-life have not been publicly reported.

Table 7.3: Metabolic Stability of this compound in Liver Microsomes

SpeciesIntrinsic Clearance (CLint)Half-life (t½)
Data Not AvailableData Not AvailableData Not Available

Future Perspectives and Research Directions for 3 4 Fluorobenzyl Amino 1,2,4 Triazin 5 4h One Compounds

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The therapeutic potential of the 1,2,4-triazine (B1199460) core is highly dependent on the nature and position of its substituents. The "decoration of the triazine core is crucial for the affinity and selectivity for biological targets". bohrium.com Future research will focus on systematic structural modifications of 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one to improve its bioactivity, selectivity, and pharmacokinetic profile.

Key strategies will include:

Substitution and Functionalization : A primary strategy involves the synthesis of new derivatives by introducing a wide array of functional groups at various positions on the triazine ring and the fluorobenzyl moiety. nih.gov Methods like Suzuki cross-coupling can be employed to create biaryl triazines, diversifying the structure. nih.gov The goal is to establish comprehensive Structure-Activity Relationships (SAR) to guide the design of more potent compounds. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can modulate the compound's activity and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, exploring alternatives to the fluoro-substituent on the benzyl (B1604629) ring could alter lipophilicity and binding interactions.

Hybrid Molecule Synthesis : A promising approach is the conjugation of the 1,2,4-triazine scaffold with other known bioactive pharmacophores. mdpi.com This can lead to hybrid compounds with multi-target activity or synergistic effects. For example, creating conjugates with moieties known to inhibit specific kinases or other enzymes could yield derivatives with enhanced and targeted anticancer activity. mdpi.com

Ring Fusion : Creating fused heterocyclic systems by condensing the 1,2,4-triazine ring with other rings, such as pyrrole, indole (B1671886), or pyrazole, has been shown to produce compounds with significant biological activities, including kinase inhibition. nih.govbohrium.com The pyrrolo[2,1-f] bohrium.comacs.orgacs.orgtriazine system, for instance, is a privileged structure for inhibiting various kinases. bohrium.comnih.gov

StrategyRationaleExample of Resulting ScaffoldPotential Biological Effect
Substitution Modulate affinity and selectivity for biological targets. bohrium.com3,5,6-Trisubstituted 1,2,4-triazines nih.govImproved potency and drug-like properties. nih.gov
Ring Fusion Create novel chemical entities with unique biological profiles. bohrium.comPyrrolo[2,1-f] bohrium.comacs.orgacs.orgtriazines bohrium.comnih.govInhibition of multiple kinases (e.g., EGFR, VEGFR-2, c-Met). bohrium.comnih.gov
Hybridization Combine pharmacophores to achieve multi-target action or synergy. mdpi.comTriazine-sulfonamide hybrids mdpi.comEnhanced anticancer or antimicrobial activity. mdpi.com

Identification of New Biological Targets and Mechanisms of Action

While 1,2,4-triazine derivatives are known to interact with a range of targets, a crucial area of future research is to identify novel biological targets for this compound and its derivatives. Understanding the precise molecular mechanisms is vital for rational drug design and identifying the most relevant therapeutic applications.

Current research has identified several targets for the broader 1,2,4-triazine class:

Kinases : Many derivatives inhibit kinases like EGFR, HER2, c-Met, and VEGFR-2, which are crucial in cancer cell signaling. bohrium.comnih.gov

GPCRs : The adenosine (B11128) A₂A receptor, a G-protein-coupled receptor, has been identified as a target for 1,2,4-triazine derivatives in the context of Parkinson's disease. nih.govacs.org

Inflammasomes : Certain 1,2,4-triazines act as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in numerous inflammatory diseases. acs.org

Other Enzymes : Carbonic anhydrases and D-amino acid oxidase (DAAO) are other enzymes targeted by specific triazine compounds. bohrium.comacs.org

Future work will involve high-throughput screening of derivatized compound libraries against diverse panels of enzymes and receptors. Techniques like chemical proteomics and affinity-based target identification will be instrumental in de-convoluting the target landscape. Elucidating the mechanism of action will involve detailed studies into downstream signaling pathways, such as the inhibition of β-catenin transcriptional activity or the modulation of the AGE-RAGE inflammatory cascade. ijpsr.infounibs.it Docking studies can further clarify how these molecules bind to their targets, revealing key interactions that can be optimized. nih.gov

Development of Advanced Preclinical Models for Efficacy Studies

To accurately predict the clinical potential of novel this compound derivatives, it is essential to move beyond simple in vitro cell-line-based assays and utilize more sophisticated preclinical models that better recapitulate human disease.

Future efficacy studies should incorporate:

Xenograft and Patient-Derived Xenograft (PDX) Models : For anticancer research, testing compounds in animal models bearing human tumors (xenografts) is standard. nih.gov PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are particularly valuable as they better retain the heterogeneity and genetic characteristics of the original human tumor.

Disease-Specific Animal Models : For non-cancer indications, relevant animal models are crucial. For example, in Parkinson's disease research, models such as 6-hydroxydopamine lesioned rats and MPTP-lesioned primates have been used to test adenosine A₂A receptor antagonists. nih.gov

Zebrafish Xenograft Models : The zebrafish embryo xenograft model is emerging as a valuable tool for in vivo studies, particularly in cancer research. nih.gov It allows for rapid screening of compounds and visualization of tumor development and response to treatment in a living organism. nih.gov

Organoid Cultures : Three-dimensional organoid cultures derived from patient tissues can serve as an intermediate step between cell lines and animal models. They provide a more physiologically relevant context to study drug efficacy and toxicity.

These advanced models will provide more robust data on in vivo efficacy, pharmacokinetics, and potential biomarkers of response, facilitating a more informed progression of promising compounds into clinical trials.

Application of Artificial Intelligence and Machine Learning in Drug Design for Triazine Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for 1,2,4-triazine scaffolds. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. mdpi.com

Key applications of AI/ML in this context include:

High-Throughput Virtual Screening (HTVS) : AI/ML algorithms can screen massive virtual libraries of potential triazine derivatives to identify molecules with a high probability of binding to a specific biological target. nih.gov This prioritizes synthetic efforts on the most promising candidates.

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch, optimized to have desired properties (e.g., high potency, low toxicity, good synthetic accessibility). researchgate.netmdpi.comchemanager-online.com These models can explore a much larger chemical space than traditional methods.

ADME/T Prediction : ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new triazine derivatives. researchgate.net This allows for the early deselection of compounds likely to fail due to poor pharmacokinetic profiles or toxicity, saving time and resources.

Structure-Based Drug Design : The use of virtual screening and biophysical mapping has already proven successful in identifying and optimizing triazine-based compounds, such as antagonists for the adenosine A₂A receptor. nih.govacs.org AI can further enhance these models by refining predictions of binding modes and affinities. acs.org

By integrating AI and ML, researchers can make more data-driven decisions, reduce the number of failed compounds, and ultimately shorten the timeline for developing new drugs based on the this compound scaffold. nih.gov

Collaborative Research Initiatives in 1,2,4-Triazine Research

The complexity and cost of modern drug discovery necessitate a collaborative approach. Advancing research on the 1,2,4-triazine scaffold will benefit significantly from partnerships between academia, industry, and government-funded consortia.

Such initiatives can:

Pool Resources and Expertise : Collaborations bring together experts in medicinal chemistry, biology, pharmacology, and computational science, creating a synergistic environment for innovation.

Provide Access to Compound Libraries and Screening Platforms : Large-scale initiatives like the European Lead Factory provide researchers with access to high-quality compound libraries and state-of-the-art screening facilities, which can be instrumental in identifying novel hits. nih.gov

Share Risk and Cost : The financial burden of drug development is substantial. Public-private partnerships, such as those supported by the Innovative Medicines Initiative, can de-risk projects by sharing costs and resources. nih.gov

Standardize Data and Assays : Collaborative efforts can lead to the standardization of biological assays and data reporting, making results more comparable and reliable across different research groups.

Fostering an open, collaborative ecosystem will be crucial for unlocking the full therapeutic potential of this compound and the broader class of 1,2,4-triazine compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((4-fluorobenzyl)amino)-1,2,4-triazin-5(4H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-fluorobenzyl chloride and 1,2,4-triazin-5(4H)-one derivatives under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis improves efficiency, reducing reaction time by 40–60% compared to conventional heating .
  • Key Parameters :

ParameterOptimal ConditionImpact on Yield
SolventEthanol/THFEnhances solubility of intermediates
Temperature80–100°C (microwave)Increases reaction rate
BaseK₂CO₃Minimizes side reactions

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.68–6.9 ppm, with NH peaks at δ 13.4 ppm. The carbonyl (C=O) resonates at δ 172.95 ppm in ¹³C NMR .
  • IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O) and 1630 cm⁻¹ (NH₂ deformation) confirm functional groups .
  • Elemental Analysis : C, H, N, and S percentages must align with theoretical values (e.g., C: 48.6%, N: 25.2%) .

Q. What are the solubility characteristics of this compound in aqueous and organic solvents?

  • Data :

SolventSolubility (mg/mL)pH Dependency
Water0.018 (pH 7.4)Low due to hydrophobicity
DMSO12.3High for biological assays
Ethanol4.7Moderate for recrystallization
  • Implications : Low aqueous solubility necessitates formulation adjustments (e.g., co-solvents) for in vitro studies .

Advanced Research Questions

Q. What mechanistic insights explain the antifungal activity of this compound derivatives?

  • Mode of Action : Fluorine enhances lipophilicity, promoting membrane penetration. The triazinone core inhibits fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. Derivatives with trifluoromethyl groups (e.g., compound 10–14 in ) show 2–3× higher activity against Candida albicans than non-fluorinated analogs.
  • Structure-Activity Relationship (SAR) :

SubstituentIC₅₀ (μg/mL)Target Enzyme Affinity
-CF₃8.2High (CYP51 inhibition)
-OCH₃22.5Moderate
-Cl15.7High

Q. How can conflicting data on oxidative stability of this compound be resolved?

  • Contradiction : Some studies report sulfoxide formation under mild oxidation (H₂O₂), while others note stability at room temperature .
  • Resolution :

  • Controlled Experiments : Use differential scanning calorimetry (DSC) to monitor exothermic peaks at 120–150°C, indicating oxidation onset.
  • pH-Dependent Stability : At pH < 5, protonation of the amino group reduces reactivity with peroxides .

Q. What advanced analytical methods are suitable for quantifying trace metabolites of this compound in environmental samples?

  • Techniques :

  • GC/MS : Detects metabolites (e.g., diketometribuzin) at LOD 0.69 μg/L using electron impact ionization .
  • HPLC-UV : Quantifies parent compound with 95% recovery in soil extracts (C18 column, acetonitrile/water mobile phase) .
    • Validation : Cross-validate with ELISA for high-throughput screening (CV < 10% reproducibility) .

Q. How do fluorinated analogs of this compound enhance antioxidant activity compared to non-fluorinated derivatives?

  • Mechanism : Fluorine’s electron-withdrawing effect stabilizes free radicals. For example, α-aminophosphonic acid derivatives (e.g., 6a–f in ) exhibit 50–70% DPPH scavenging at 100 μM, outperforming non-fluorinated analogs by 25–30%.
  • Key Data :

Compound% Radical Scavenging (100 μM)EC₅₀ (μM)
6a 6845
6d 7238

Methodological Considerations

Q. What strategies mitigate racemization during functionalization of the triazinone core?

  • Approach : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation. Low-temperature (-20°C) reactions reduce epimerization, preserving enantiomeric excess (ee > 90%) .
  • Validation : Polarimetry and chiral HPLC (Chiralpak AD-H column) confirm ee .

Q. How can computational modeling predict biological targets for this compound?

  • Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding pockets in CYP450 enzymes. Fluorobenzyl groups show ΔG = -9.8 kcal/mol binding to Aspergillus CYP51 .
  • Validation : Compare with mutagenesis studies (e.g., Ala substitutions in catalytic residues reduce inhibition by 80%) .

Tables of Critical Data

Table 1 : Antifungal Activity of Key Derivatives

CompoundFungal Strain (MIC, μg/mL)Selectivity Index (SI)*
10 C. albicans (4.1)12.5
14 A. fumigatus (6.7)8.9
22 C. neoformans (3.8)15.2
*SI = IC₅₀ (mammalian cells)/MIC (fungal cells).

Table 2 : Environmental Degradation Products

MetaboliteHalf-life (Soil, days)Toxicity (EC₅₀, Daphnia magna)
Diketometribuzin4512.8 mg/L
3-Hydroxy-metribuzin288.5 mg/L

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.